N-(6-Bromohexyl)phthalimide
Overview
Description
Phthalimide derivatives, including N-(6-Bromohexyl)phthalimide, are significant in various chemical syntheses and reactions due to their reactivity and structural versatility. These compounds are utilized in synthesizing a wide range of chemicals, including pharmaceuticals, agrochemicals, and materials with unique physical and chemical properties.
Synthesis Analysis
The synthesis of phthalimide derivatives often involves nucleophilic substitution reactions where an alkyl or aryl halide reacts with phthalimide, or through modifications of existing phthalimide compounds to introduce specific functional groups, such as bromohexyl chains (Singh et al., 2000).
Molecular Structure Analysis
Structural characterization of phthalimide derivatives is commonly achieved through techniques like X-ray diffraction (XRD), which reveals the bond lengths and angles critical for understanding the compound's reactivity and properties. For example, a related study on N-(2-(4-Methoxyphenyltelluro)ethyl)benzamide highlights the importance of bond lengths in understanding the molecular structure (Singh et al., 2002).
Chemical Reactions and Properties
Phthalimides undergo various chemical reactions, including the Lossen rearrangement and Beckmann rearrangement, which are crucial for the synthesis of ureas, amine salts, and other nitrogen-containing compounds (Fahmy et al., 1977). These reactions highlight the phthalimide group's reactivity towards nucleophiles and electrophiles.
Physical Properties Analysis
The physical properties of phthalimide derivatives, such as melting points, solubility, and crystal structure, are influenced by the nature of the substituents attached to the phthalimide core. Studies using density functional theory (DFT) and spectroscopic methods provide insights into the vibrational modes, energy levels, and stability of these compounds (Balachandran et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity ratios, electronic characteristics, and potential for participating in electrosynthetic reactions, are essential for understanding how phthalimide derivatives interact in chemical environments. Electrochemical studies offer insights into their roles as catalysts and their redox behavior (Nutting et al., 2018).
Scientific Research Applications
Synthesis and Chemical Behavior
- Synthesis of Novel Compounds : N-(6-Bromohexyl)phthalimide derivatives are used in synthesizing novel compounds. For instance, the reaction of 3-Bromopropylamine hydrobromide with N-hydroxyphthalimide in the presence of DBU led to unexpected compounds formed by intramolecular rearrangement, demonstrating the complex chemistry of such derivatives (Lin, Maguire, & Brown, 1994).
- Photophysics of Phthalimide Derivatives : Phthalimide derivatives like 4-(N-bromoacetylamino)-phthalimide exhibit unique photophysical properties, which differ significantly from their parent compounds. This makes them suitable as solvation probes in proteins and microemulsions (Mandal et al., 2002).
Reaction Mechanisms and Products
- Unexpected Reactions with Phosphorylated Compounds : Research indicates that reactions involving N-(bromoalkyl)phthalimide derivatives and phosphorylated compounds can lead to unexpected but interesting products, such as diethylphosphono-substituted polyheterocycles or vinyl compounds (Guervenou et al., 2000).
- Alkaline Hydrolysis of N-Substituted Phthalimides : Studies on the alkaline hydrolysis of N-(2-bromoethyl)phthalimide and related compounds provide insights into their reaction mechanisms and kinetics, which are crucial for understanding their behavior in various chemical contexts (Khan, 1987).
Biological and Medicinal Applications
- Anti-Plasmodial Evaluation : The synthesis and evaluation of phthalimide derivatives for anti-plasmodial activity reveal that compounds with longer spacer lengths and halogen substituents on the phthalimide ring exhibit significant anti-malarial properties. This positions such derivatives as potential candidates for antimalarial drug development (Rani et al., 2018).
Chemical Modifications and Spectroscopy
- Vibrational Spectroscopy and DFT Analysis : N-(Bromomethyl)phthalimide and related compounds have been extensively studied using vibrational spectroscopy and density functional theory (DFT), which provide detailed insights into their molecular structures and electronic properties (Balachandran, Lalitha, & Rajeswari, 2012).
Safety And Hazards
properties
IUPAC Name |
2-(6-bromohexyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZFTIPKNPTDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179303 | |
Record name | N-(6-Bromohexyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Bromohexyl)phthalimide | |
CAS RN |
24566-79-8 | |
Record name | N-(6-Bromohexyl)phthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24566-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(6-Bromohexyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-bromohexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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